molecular formula C22H16ClNO4 B2743933 3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-64-2

3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2743933
CAS No.: 929440-64-2
M. Wt: 393.82
InChI Key: ADBBFLFPSYSJRE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine scaffold substituted with a 4-chlorophenyl group at position 3 and a furan-2-ylmethyl moiety at position 7.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-15-5-3-14(4-6-15)19-12-27-22-17(21(19)25)7-8-20-18(22)11-24(13-28-20)10-16-2-1-9-26-16/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBBFLFPSYSJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on various research findings.

Chemical Structure and Properties

This compound's structure features a chromeno-oxazine core with substituents that are known to influence its biological activity. The presence of the 4-chlorophenyl and furan-2-ylmethyl groups may contribute to its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of compounds containing furan and chlorophenyl moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives with furan rings have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells .
  • Mechanism of Action : The proposed mechanisms include the modulation of enzyme activity and interaction with cellular signaling pathways, which may lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of furan derivatives, it was found that certain compounds displayed broad-spectrum activity against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were effective at concentrations as low as 0.1 mg/L for E. coli and Salmonella typhi .

Anticancer Studies

Research focused on the anticancer properties of similar compounds revealed that they could effectively inhibit the growth of leukemia cell lines. For instance, specific derivatives showed IC50 values lower than 0.1 µM, indicating potent activity compared to standard chemotherapeutic agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC (mg/L)Activity Type
Compound AE. coli0.1Bactericidal
Compound BStaphylococcus aureus0.5Bacteriostatic
Compound CSalmonella typhi0.05Bactericidal

Table 2: Anticancer Efficacy Against Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound DK562 (Leukemia)0.06Tubulin Inhibition
Compound ESR (Leukemia)0.09Apoptosis Induction

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique chromeno-oxazine structure characterized by the following:

  • Molecular Formula : C18H13ClN2O2
  • Molecular Weight : 328.76 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

This structure contributes to its diverse biological activities and interactions.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. It can also be utilized in the development of advanced materials due to its stability and reactivity.

Biology

In biological research, this compound is investigated for its interactions with various biological macromolecules. It has shown potential as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine

The therapeutic applications of this compound are particularly noteworthy:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as glioblastoma (U-87) and breast cancer (MDA-MB-231). The compound's mechanism may involve the induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Research suggests that similar compounds possess antimicrobial activity, indicating potential applications in treating infections.

Table 1: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Compound Tested
U-8719.6 ± 1.53-(4-chlorophenyl)-9-(furan-2-ylmethyl)...
MDA-MB-231TBDTBD

Table 2: Antimicrobial Activity Comparison

Compound NameMinimum Inhibitory Concentration (MIC)Comparison to Standard Antibiotics
Compound ATBDYes
Compound BTBDYes
3-(4-chlorophenyl)...TBDTBD

Case Studies

  • Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various oxazine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics, highlighting their potential as effective anticancer agents.
  • Antioxidant Screening : Research has demonstrated that compounds related to this oxazine derivative exhibit notable antioxidant properties. The DPPH radical scavenging assay revealed that specific structural modifications enhance the radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Chromeno-oxazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 3, 9, and other sites. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Modifications and Substituent Effects

Table 1: Substituent Variations and Key Properties

Compound Name Position 3 Substituent Position 9 Substituent Key Properties Reference
3-(4-Chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Chlorophenyl Furan-2-ylmethyl Limited direct data; furan moiety may enhance lipophilicity .
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Chlorophenyl Thiophen-2-ylmethyl Thiophene substitution increases electron-rich character compared to furan .
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 4-Methoxyphenyl 4-Hydroxybutyl Hydroxyalkyl chain enhances solubility; 82% yield, mp 149–151°C .
9-(4-Chlorophenyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6l) Phenyl 4-Chlorophenyl Higher melting point (171–180°C); 41% yield .
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (13) Ferrocenyl N,N-Dimethylaminomethyl Ferrocene incorporation confers redox activity; 68% yield, >99% HPLC purity .

Key Observations :

  • Substituent Polarity : Hydroxyalkyl chains (e.g., 4-hydroxybutyl) improve aqueous solubility, whereas aromatic groups (e.g., 4-chlorophenyl, furan) enhance lipophilicity .
  • Electron Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the oxazine ring, while electron-donating groups (e.g., 4-methoxyphenyl) influence tautomerization equilibria .
  • Heterocyclic Moieties : Furan and thiophene at position 9 differ in electronic properties; thiophene’s sulfur atom may enhance π-stacking interactions in biological targets .

Key Insights :

  • The ferrocenyl derivative 13 demonstrates potent antimalarial activity, likely due to redox-active iron centers interacting with parasitic heme .
  • Chlorinated derivatives (e.g., 6l) show moderate antiviral effects, suggesting halogenation at position 9 may enhance target binding .

Melting Points and Stability :

  • Chlorinated derivatives (e.g., 6l) exhibit higher melting points (171–180°C) compared to methoxy-substituted analogs (138–140°C), reflecting stronger intermolecular forces .
  • Tautomerization equilibria (e.g., oxazine ↔ oxazepane) are solvent-dependent, with polar solvents favoring oxazepane forms .

Q & A

Q. What synthetic routes are effective for preparing chromeno-oxazinone derivatives like 3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

The compound can be synthesized via aminomethylation of hydroxylated coumarins or isoflavones with amino alcohols and formaldehyde. For example, aminomethylation of 7-hydroxycoumarin derivatives with furfurylamine analogs and paraformaldehyde in methanol at 40–60°C yields chromeno-oxazinones. Key steps include cyclocondensation and purification via column chromatography .

Q. Example Protocol :

  • React 7-hydroxycoumarin with 4-chlorobenzaldehyde and furfurylamine in methanol.
  • Add paraformaldehyde (2.5 equiv) and reflux for 12–24 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the product.

Q. Yield Optimization :

  • Substituents on the aromatic ring (e.g., methoxy vs. chloro) influence yields (65–83% reported for analogs) .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Methodological Approach :

  • ¹H/¹³C NMR : Analyze proton environments (e.g., furan methylene protons at δ 4.30–4.99 ppm and oxazine ring protons at δ 4.95–5.30 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₁₈ClNO₃: 404.1048; observed: 404.1056) .
  • IR : Identify carbonyl (C=O) stretching at ~1775 cm⁻¹ and furan C-O-C vibrations at ~1015 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screening Framework :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) .
  • Anti-inflammatory : Measure inhibition of NF-κB or COX-2 in RAW264.7 macrophages .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Reported Data :
Analogous 9,10-dihydrochromeno-oxazinones showed IC₅₀ values of 12–35 μM against COX-2 .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl vs. fluorobenzyl) influence biological activity and physicochemical properties?

Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (Cl, F) : Enhance metabolic stability and receptor binding. Fluorinated analogs (e.g., 6i–6m) showed improved antifungal activity (IC₅₀: 8–15 μM) compared to methoxy derivatives .
  • Furan vs. Benzyl Substituents : Furan groups increase solubility but reduce logP (predicted logP for furan analog: 2.8 vs. 3.5 for benzyl) .

Q. Experimental Design :

  • Syntize analogs with systematic substitution (e.g., Cl, F, OCH₃) at the 4-position.
  • Compare logP (shake-flask method), solubility (HPLC), and bioactivity .

Q. How can contradictions in synthetic yields between similar derivatives be resolved?

Case Study :

  • High Yields (83%) : Observed for 3-(3,4-dimethoxyphenyl) derivatives due to enhanced electron density facilitating cyclization .
  • Low Yields (35–48%) : Fluorinated analogs (e.g., 6k) suffer from steric hindrance and poor nucleophilic attack during oxazine ring formation .

Q. Mitigation Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Optimize solvent polarity (e.g., DMF vs. methanol) for better intermediate stability .

Q. What mechanistic insights exist for the anti-inflammatory activity of chromeno-oxazinones?

Proposed Mechanism :

  • Inhibition of NF-κB translocation via IκBα stabilization, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
  • Molecular docking studies suggest binding to the p65 subunit of NF-κB (binding energy: −9.2 kcal/mol) .

Q. Validation Experiments :

  • Western Blot : Measure IκBα degradation in LPS-stimulated macrophages.
  • ELISA : Quantify TNF-α/IL-6 secretion post-treatment .

Q. How can photochemical reactivity (e.g., [2π+2π] cycloaddition) be exploited for functionalization?

Advanced Functionalization :

  • UV irradiation (300 nm) induces coumarin dimerization, forming crosslinked networks useful in polymer chemistry .
  • Example : 4-methyl-9-p-tolyl derivatives dimerize with 75% conversion after 4 hours of UV exposure .

Q. Applications :

  • Develop stimuli-responsive drug delivery systems or photodegradable materials .

Q. What computational methods are effective for predicting metabolic pathways?

In Silico Tools :

  • CYP450 Metabolism Prediction (SwissADME) : Identify potential oxidation sites (e.g., furan ring → 2-ketobutyl metabolite).
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to assess metabolic stability .

Q. Validation :

  • Compare predicted metabolites with LC-MS/MS data from hepatic microsome assays .

Q. Data Contradiction Analysis Table :

ObservationPossible ExplanationReference
Lower yields in fluorinated analogsSteric hindrance during cyclization
Higher anti-inflammatory activity in methoxy derivativesEnhanced electron donation to COX-2

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